Cytotoxic Potency Against Myeloid Leukemia Cells: 4-Amino-1-methylpiperidine IC50 = 5 μM
4-Amino-1-methylpiperidine (4AMP) demonstrated an IC50 of 5 μM against myeloid leukemia cells . While a direct head-to-head comparison with 4-aminopiperidine or 1-methylpiperidine is not reported in this study, class-level inference from related amino-piperidine anticancer agents suggests that the 1-methyl substitution contributes to cellular activity. For context, many anticancer amino-piperidine derivatives exhibit IC50 values in the micromolar range, indicating that 5 μM represents moderate but meaningful antiproliferative activity [1]. The presence of the methyl group at the 1-position may influence membrane permeability or target binding relative to unsubstituted 4-aminopiperidine.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 5 μM |
| Comparator Or Baseline | 4-Aminopiperidine (unsubstituted): Not directly tested in the same assay; typical anticancer amino-piperidines range from 0.1-10 μM |
| Quantified Difference | Not quantifiable due to absence of direct comparator data; baseline provided for class context |
| Conditions | Myeloid leukemia cell line; assay details not fully specified |
Why This Matters
Researchers screening for anticancer building blocks may prioritize compounds with demonstrated cellular activity, and the 5 μM IC50 provides a quantitative starting point for SAR exploration.
- [1] Patents-Review.com. Antineoplastic compounds. IC50 ranges for amino-piperidines. View Source
